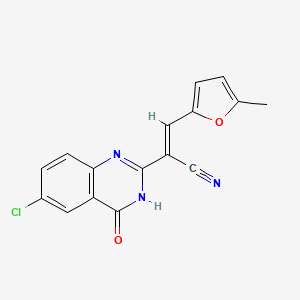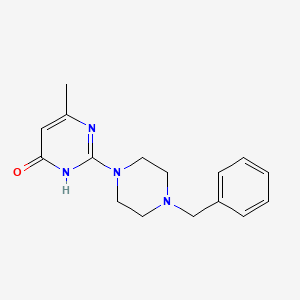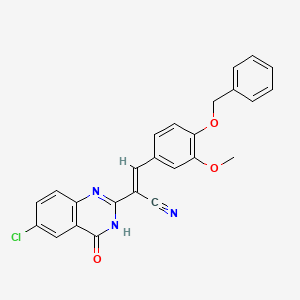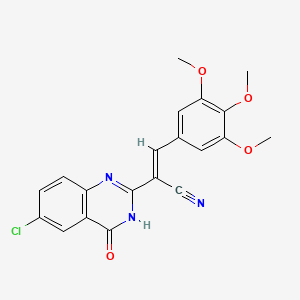![molecular formula C21H21N3O2 B3718904 N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3718904.png)
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide
Übersicht
Beschreibung
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with anilines and anthranilamide in water without any catalyst . This eco-friendly, one-pot synthesis is advantageous due to its simplicity and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of water as a solvent, which is non-toxic, non-flammable, and reusable .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase, which plays a role in inflammation and pain pathways . Additionally, it may interact with bacterial cell walls, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-arylbenzamides: These compounds also possess anti-inflammatory and analgesic properties.
Uniqueness
N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]cyclohexanecarboxamide is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(15-6-2-1-3-7-15)22-16-12-10-14(11-13-16)19-23-18-9-5-4-8-17(18)21(26)24-19/h4-5,8-13,15H,1-3,6-7H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWGEKHLDTZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3718835.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3718849.png)

![1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone](/img/structure/B3718884.png)
![6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol](/img/structure/B3718885.png)
![4-methyl-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718890.png)
![4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718922.png)
![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718925.png)
![2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3718928.png)
![N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3718929.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3718939.png)
